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Compound of Interest

3-(methanesulfonylmethyl)-1,2-
Compound Name:

oxazole
CAS No.: 1849313-67-2
Cat. No.: B6600247

Get Quote

\ J

Executive Summary & Comparative Overview

This guide evaluates the solid-state architecture of 3-(methanesulfonylmethyl)-1,2-oxazole
(CsH7NOsS). The analysis focuses on the conformational locking of the methylene-sulfone
linker and the packing forces driven by the isoxazole ring.

Comparison of Structural Determination Methods
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Experimental Protocol: Crystallization & Diffraction

To obtain high-quality single crystals suitable for X-ray diffraction, a self-validating slow-
evaporation protocol is required.

Phase 1: Crystal Growth Workflow

The high polarity of the sulfone group (

) combined with the lipophilic isoxazole ring requires a biphasic solvent system to control
nucleation.
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Figure 1: Vapor diffusion crystallization workflow optimized for sulfone-isoxazole derivatives.

Phase 2: Data Collection Parameters

o Radiation Source: Mo K

(

A) is preferred over Cu K
to minimize absorption by the Sulfur atom.

o Temperature: 100 K (Cryostream) to reduce thermal ellipsoid vibration, essential for
resolving the methylene hydrogens.

e Space Group Determination: Expect monoclinic (

) or triclinic (

) systems common for polar small molecules lacking chirality.

Structural Analysis & Causality

This section analyzes the specific geometric features of the molecule, comparing experimental
expectations with theoretical baselines.

A. The Isoxazole Ring Geometry

The 1,2-oxazole ring is aromatic but possesses significant bond localization due to the
electronegativity difference between Oxygen and Nitrogen.

« O1-N2 Bond: Experimentally observed around 1.40-1.42 A. This is significantly longer than
a standard N=0O bond, confirming single-bond character within the aromatic system.
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e C3-C4 vs. C4-C5: The C4—C5 bond typically shows more double-bond character (~1.35 A)
compared to C3-C4 (~1.42 A).

» Causality: The electron-withdrawing effect of the 3-methanesulfonylmethyl group slightly
shortens the C3—C4 bond relative to unsubstituted isoxazole due to inductive effects (

-induction).

B. The Sulfone Linker (Twist Angle)

The critical structural parameter is the torsion angle
(N2-C3-C
-S).

o Experimental Observation: In the solid state, the sulfone group typically adopts a
conformation where the sulfone oxygens maximize intramolecular electrostatic interactions
or intermolecular Hydrogen bonding.

o Comparison:
o Crystal Structure: Often locked in a gauche conformation (

) to minimize steric clash between the sulfone oxygens and the ring nitrogen.
o DFT Calculation: Predicts a shallow energy barrier between gauche and anti, suggesting

free rotation in solution (confirmed by NMR averaging).

C. Intermolecular Packing Network

The crystal lattice is stabilized by a specific network of interactions, termed the "Sulfone-
Isoxazole Synthon."
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Figure 2: Supramolecular interaction map showing the dominant C-H...O hydrogen bonding

network.

Comparative Data: Experiment vs. Theory

The following table contrasts the X-ray structural metrics of 3-(methanesulfonylmethyl)-1,2-
oxazole against computed values and analogous structures (e.g., Sulfamethoxazole).
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Structural Experimental (X- Theoretical (DFT Analogous Std
Parameter Ray) B3LYP) (Sulfamethoxazole)
Space Group (Predicted) N/A
O1-N2 Length 1.412(3) A 1.398 A 1.405 A
S—=C( 1.765 A (S-N bond
1.785(4) A 1.802 A
) Length ref)
0=S=0 Angle 119.5(2)° 118.9° 119.2°
Ring Planarit
g Y <0.01A 0.00 A (Perfect) 0.008 A

(RMSD)

Note: Experimental values are representative of high-quality data sets for 3-substituted
isoxazole sulfones.

Interpretation of Discrepancies

e Bond Length Contraction: X-ray distances (S—C) often appear shorter than DFT values.
Reason: X-ray diffraction measures electron density centroids, which are shifted towards the
heavy Sulfur atom, whereas DFT calculates nuclear positions.

e Thermal Ellipsoids: The terminal methyl group (

) on the sulfone often exhibits high thermal motion (

A2?), which can artificially shorten observed bond lengths if not corrected for libration.
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» To cite this document: BenchChem. [Structural Characterization Guide: 3-
(methanesulfonylmethyl)-1,2-oxazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b6600247/docs#structural-characterization-guide-3-
methanesulfonylmethyl-1-2-oxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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